3,5-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide 3,5-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14783601
InChI: InChI=1S/C18H19N3O4/c1-23-10-17-20-15-5-4-12(8-16(15)21-17)19-18(22)11-6-13(24-2)9-14(7-11)25-3/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)
SMILES:
Molecular Formula: C18H19N3O4
Molecular Weight: 341.4 g/mol

3,5-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

CAS No.:

Cat. No.: VC14783601

Molecular Formula: C18H19N3O4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

3,5-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide -

Specification

Molecular Formula C18H19N3O4
Molecular Weight 341.4 g/mol
IUPAC Name 3,5-dimethoxy-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide
Standard InChI InChI=1S/C18H19N3O4/c1-23-10-17-20-15-5-4-12(8-16(15)21-17)19-18(22)11-6-13(24-2)9-14(7-11)25-3/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)
Standard InChI Key ZQZWOGRYFPXQOF-UHFFFAOYSA-N
Canonical SMILES COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Introduction

Synthesis of Related Benzimidazole Derivatives

Benzimidazole derivatives are typically synthesized through multiple chemical reactions involving substituted benzimidazoles and benzamides. The synthesis process requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Common analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to monitor reaction progress and confirm product identity.

Synthesis Steps for Related Compounds

  • Preparation of Starting Materials: This involves synthesizing or obtaining the necessary benzimidazole and benzamide precursors.

  • Coupling Reactions: The benzimidazole moiety is attached to the benzamide part using appropriate coupling agents.

  • Purification: The final product is purified using techniques like recrystallization or chromatography.

Biological Activities

  • Anticancer Activity: Some benzimidazole derivatives have shown promising anticancer effects by inhibiting cell growth or inducing apoptosis in cancer cells .

  • Antimicrobial Activity: These compounds exhibit significant antimicrobial effects against various bacterial and fungal strains .

Structural Features

CompoundStructural FeaturesPotential Applications
3,5-Dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamideBenzamide and benzimidazole moietiesAnti-inflammatory, anticancer
3,4-Dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamideMethoxy groups, methoxymethyl substituentMedicinal chemistry, organic synthesis
3,4,5-Trimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamideThree methoxy groups, benzimidazole moietyAnti-inflammatory, anti-cancer

Research Findings and Future Directions

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